Thalifendine chloride

Description

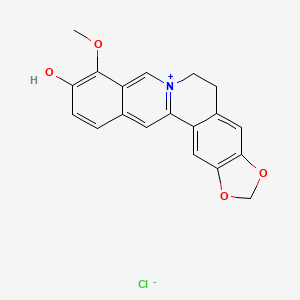

Thalifendine chloride (C₁₉H₁₆NO₄·Cl) is a quaternary isoquinoline alkaloid and a major Phase I metabolite of berberine chloride, a natural compound derived from plants such as Berberis vulgaris and Fibraurea chloroleuca . Structurally, it is formed via O10-demethylation of berberine, retaining the benzodioxole core but lacking the methyl group at position 10 . This compound exhibits diverse pharmacological activities, including antiplasmodial, antiamoebic, and cytotoxic effects, with reported IC₅₀ values of 7.91 μM against Plasmodium falciparum and 116 μM against Entamoeba histolytica . Its sulfate-conjugated form, thalifendine-10-sulfate, is a prominent urinary metabolite in humans after berberine administration .

Properties

Molecular Formula |

C19H16ClNO4 |

|---|---|

Molecular Weight |

357.8 g/mol |

IUPAC Name |

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol;chloride |

InChI |

InChI=1S/C19H15NO4.ClH/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21;/h2-3,6-9H,4-5,10H2,1H3;1H |

InChI Key |

QKDAYMOWDPMRHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O.[Cl-] |

Synonyms |

thalifendine thalifendine chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thalifendine chloride belongs to the protoberberine alkaloid family, sharing structural similarities with other berberine metabolites and related alkaloids. Key structural distinctions include:

| Compound | Molecular Formula | Molecular Weight | Structural Modification |

|---|---|---|---|

| Thalifendine | C₁₉H₁₆NO₄·Cl | 322.335 | O10-demethylation of berberine |

| Berberrubine | C₁₉H₁₆NO₄·Cl | 322.335 | O9-demethylation of berberine |

| Demethyleneberberine | C₁₉H₁₈NO₄·Cl | 324.35 | Loss of methylene group at C9-C10 |

| Jatrorrhizine | C₂₀H₂₀NO₄·Cl | 338.36 | Additional hydroxylation at C13 |

| Palmatine | C₂₁H₂₂NO₄·Cl | 352.38 | Methoxylation at C2 and C3 |

Thalifendine and berberrubine are structural isomers, differing only in the position of demethylation (O10 vs. O9) . Demethyleneberberine lacks the methylene bridge between C9 and C10, while jatrorrhizine and palmatine feature additional hydroxyl or methoxy groups .

Metabolic Pathways and Pharmacokinetics

Metabolic Transformation

- Phase I Metabolism : Thalifendine is primarily formed via cytochrome P450 (CYP450)-mediated demethylation of berberine in the liver . Other metabolites like berberrubine and demethyleneberberine arise from similar pathways but involve distinct CYP isoforms .

- Phase II Conjugation: Thalifendine undergoes sulfation (forming thalifendine-10-sulfate) and glucuronidation, enhancing its water solubility for renal excretion . In rats, glucuronidated thalifendine (C₂₅H₂₄NO₁₀) accounts for ~0.09% of urinary metabolites .

Bioavailability and Excretion

- Absorption : Like berberine, thalifendine exhibits poor oral bioavailability (<1%) due to intestinal efflux by P-glycoprotein (P-gp) and rapid hepatic metabolism .

- Excretion : In humans, thalifendine is excreted predominantly in bile (as thalifendine-10-sulfate) and urine (as free thalifendine and glucuronides) .

Pharmacological Activities

Antiparasitic and Antimicrobial Effects

- Antiplasmodial : this compound inhibits P. falciparum with an IC₅₀ of 7.91 μM, outperforming berberine (IC₅₀ > 10 μM) .

- Antiamoebic : Activity against E. histolytica (IC₅₀ = 116 μM) is moderate compared to metronidazole (IC₅₀ < 1 μM) .

- Antimicrobial : Thalifendine shows weaker antibacterial activity than columbamine and jatrorrhizine, which inhibit Mycobacterium smegmatis at ≤100 μg/mL .

Cytotoxic and Anticancer Potential

- Thalifendine, berberrubine, and berberine from Fibraurea chloroleuca exhibit cytotoxic effects against human cancer cell lines (e.g., P-388 leukemia), though specific IC₅₀ values for thalifendine remain unreported .

Q & A

Q. How is thalifendine chloride identified as a metabolite of berberine, and what experimental methods validate this metabolic pathway?

this compound is produced via Phase I metabolism of berberine, primarily mediated by CYP450 enzymes. Key methods include:

- Enzyme-specific assays : CYP1A2, CYP2D6, and CYP3A4 are identified as major contributors to thalifendine formation through in vitro incubation with human liver microsomes, with activity quantified via LC-MS/MS .

- Pharmacokinetic profiling : Post-administration of berberine in rats, thalifendine is detected in bile, urine, and feces using HPLC, confirming its role as a primary metabolite .

Q. What standardized assays are used to evaluate this compound’s anti-parasitic activity?

- Anti-Plasmodium falciparum assays : Thalifendine’s IC50 (7.91 μM) is determined using the chloroquine-resistant P. falciparum W-2 strain in a 72-hour culture with parasitemia quantified via Giemsa staining .

- Anti-Entamoeba histolytica assays : Activity (IC50 = 116 μM) is measured using the NIH 200 strain in axenic cultures, with viability assessed via hemocytometer counts .

Advanced Research Questions

Q. How do CYP450 isoform-specific contributions to thalifendine formation vary across species, and what implications does this have for translational studies?

- Species-specific metabolism : In humans, CYP1A2 dominates (78.38% contribution), while CYP3A4 plays a minor role (2.65%) . In contrast, rodent models show higher CYP3A4 activity, necessitating cross-species validation using isoform-selective inhibitors or CRISPR-edited cell lines .

- Clinical relevance : Polymorphisms in CYP1A2 (e.g., CYP1A21F allele) may alter thalifendine bioavailability, requiring pharmacogenomic stratification in anti-parasitic trials .

Q. What mechanisms explain the discrepancy between thalifendine’s in vitro anti-parasitic activity and its in vivo efficacy?

- Pharmacokinetic limitations : Despite potent in vitro IC50 values, thalifendine exhibits poor oral bioavailability (<1% in rats) due to rapid biliary excretion and P-glycoprotein-mediated efflux .

- Metabolic instability : Thalifendine undergoes Phase II glucuronidation in the liver, reducing its active concentration. Co-administration with CYP/P-gp inhibitors (e.g., ketoconazole) enhances systemic exposure in preclinical models .

Q. How do structural modifications of this compound influence its cytotoxicity profile in cancer vs. non-cancer cells?

- Selectivity assays : Thalifendine shows low cytotoxicity to KB cells (IC50 > 698 μM) but potent activity against P-388 murine leukemia cells (IC50 = 0.84 μM). Structure-activity relationship (SAR) studies suggest the chloride moiety and planar aromatic system enhance DNA intercalation in cancer cells .

- Mitochondrial targeting : Fluorescence-based assays reveal thalifendine accumulates in cancer cell mitochondria, disrupting membrane potential (ΔΨm) and inducing apoptosis .

Q. What experimental strategies resolve contradictions in reported IC50 values for thalifendine against Entamoeba histolytica?

- Strain variability : The NIH 200 strain (IC50 = 116 μM) may exhibit intrinsic drug resistance compared to other isolates. Comparative genomic analysis of EhMDR1 transporters is recommended .

- Assay conditions : Axenic vs. xenic culture media (e.g., presence of gut microbiota) alter drug uptake. Standardizing redox conditions (e.g., low oxygen) improves reproducibility .

Methodological Recommendations

- Bioavailability enhancement : Use natural deep eutectic solvents (NADES) to improve thalifendine’s solubility and intestinal absorption, as demonstrated for berberine .

- Metabolite tracking : Employ radiolabeled thalifendine (e.g., iodine-125 via direct iodination) for real-time pharmacokinetic imaging in animal models .

- Data validation : Cross-reference IC50 values across multiple labs using WHO-certified parasite strains and standardized growth media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.